3-Hydroxy Cyproconazole 3-Hydroxy Cyproconazole
Brand Name: Vulcanchem
CAS No.: 1075720-65-8
VCID: VC18026000
InChI: InChI=1S/C15H18ClN3O2/c1-14(20,11-2-3-11)15(21,8-19-10-17-9-18-19)12-4-6-13(16)7-5-12/h4-7,9-11,20-21H,2-3,8H2,1H3
SMILES:
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol

3-Hydroxy Cyproconazole

CAS No.: 1075720-65-8

Cat. No.: VC18026000

Molecular Formula: C15H18ClN3O2

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy Cyproconazole - 1075720-65-8

Specification

CAS No. 1075720-65-8
Molecular Formula C15H18ClN3O2
Molecular Weight 307.77 g/mol
IUPAC Name 2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Standard InChI InChI=1S/C15H18ClN3O2/c1-14(20,11-2-3-11)15(21,8-19-10-17-9-18-19)12-4-6-13(16)7-5-12/h4-7,9-11,20-21H,2-3,8H2,1H3
Standard InChI Key NUFIGGFDCSFXQR-UHFFFAOYSA-N
Canonical SMILES CC(C1CC1)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

3-Hydroxy Cyproconazole (CAS No. 1075720-65-8) is a diastereomeric metabolite derived from the hydroxylation of cyproconazole at the 3-position of its butanediol backbone. Its molecular formula is C15H18ClN3O2\text{C}_{15}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}, with a molecular weight of 307.77 g/mol . The compound exists as four stereoisomers due to two chiral centers (C2 and C3), forming two enantiomeric pairs of diastereomers. The hydroxyl group at C3 and the hydrogen at C2 adopt either syn or anti configurations, contributing to its stereochemical complexity .

Physicochemical Parameters

Key physicochemical properties include:

  • Solubility: Moderately soluble in polar solvents such as methanol (410 g/L) and acetone (360 g/L), with limited solubility in nonpolar solvents like hexane (1.3 g/L) .

  • Partition Coefficient: The octanol-water partition coefficient (logPow\log P_{\text{ow}}) of the parent compound, cyproconazole, is approximately 3.08, suggesting moderate lipophilicity. This property likely influences the metabolite’s distribution in biological systems .

  • Stability: Under oxidative conditions, degradation begins at 115°C, with thermal decomposition occurring above 300°C .

Synthesis and Metabolic Pathways

Formation via Cyproconazole Metabolism

3-Hydroxy Cyproconazole is generated during the hepatic metabolism of cyproconazole in mammals. In rats, oral administration of cyproconazole results in rapid absorption, with peak blood concentrations of the metabolite observed within 30–40 hours . Hydroxylation at the 3-position is mediated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate for excretion. Studies using thin-layer chromatography (TLC) identified at least 21 urinary and 13 fecal metabolites, with 3-Hydroxy Cyproconazole representing a significant fraction .

Table 1: Metabolic Distribution of Cyproconazole in Rats

Matrix% Administered DoseKey Metabolites Identified
Urine20.8–41.0%3-Hydroxy Cyproconazole, glucuronides
Feces23.7–56.3%Unmetabolized parent, diol metabolites
Bile60–75.5%Conjugated forms

Excretion Kinetics

In repeated-dose studies, 96.5% of administered cyproconazole was excreted within 3 days, primarily via feces (56.3%) and urine (40.2%) . The metabolite’s elimination half-life from blood is 25–30 hours, with residual concentrations persisting in tissues such as the liver (1.37 mg/kg) and adrenals (0.93 mg/kg) due to its moderate lipophilicity .

Toxicological Profile

Genotoxicity and Carcinogenicity

Cyproconazole and its metabolites, including 3-Hydroxy Cyproconazole, showed no mutagenic activity in Ames tests but induced chromosomal aberrations in vitro at cytotoxic concentrations . Long-term rodent studies reported liver adenomas in mice at 250 ppm, though these effects were attributed to enzyme induction rather than direct genotoxicity .

Reproductive Effects

In a two-generation rat study, cyproconazole reduced pup survival and body weight at 300 ppm, with no observed adverse effects at 30 ppm . The metabolite’s role in these effects remains unclear but warrants further investigation due to its presence in maternal tissues.

Environmental Fate and Detection

Analytical Detection Methods

  • Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detecting 3-Hydroxy Cyproconazole in biological and environmental samples .

  • Sample Preparation: Liquid-liquid extraction (LLE) using dichloromethane or solid-phase extraction (SPE) with C18 cartridges achieves recovery rates >85% .

Research Gaps and Future Directions

  • Toxicokinetics in Non-Rodent Species: Data on metabolite distribution in humans and livestock are sparse.

  • Ecotoxicity Studies: Impacts on aquatic invertebrates and soil microorganisms remain uncharacterized.

  • Advanced Detection Methods: Development of immunoassays for field-based screening could enhance monitoring efficiency.

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